![molecular formula C16H23N3O2 B5719299 N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide (PPC) is a chemical compound that has been synthesized for scientific research purposes. PPC is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
Mécanisme D'action
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide selectively binds to the regulatory domain of PKC theta and inhibits its activation by preventing its translocation to the plasma membrane. This leads to a reduction in downstream signaling pathways, including the activation of nuclear factor kappa B (NF-kB) and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma).
Biochemical and Physiological Effects:
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been shown to have anti-inflammatory and immunosuppressive effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines, inhibits T-cell activation and proliferation, and suppresses the development of autoimmune diseases. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide is a selective inhibitor of PKC theta, which makes it a valuable tool for studying the role of this isoform in T-cell activation and inflammation. However, its selectivity may also limit its usefulness in studying other isoforms of PKC. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, its long-term effects and potential side effects have not been fully explored.
Orientations Futures
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has potential applications in the treatment of autoimmune diseases and neurodegenerative diseases. Future research could focus on optimizing the synthesis method of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide to improve its yield and purity. The development of more selective and potent inhibitors of PKC theta could also be explored. Additionally, the long-term effects and potential side effects of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide should be further investigated in animal models and clinical trials.
Méthodes De Synthèse
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide can be synthesized by reacting 4-bromomethylcyclohexane with pyridine-2-carboximidamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl isocyanate to form N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been used in various scientific research studies to investigate the role of PKC theta in T-cell activation and inflammation. It has been shown to inhibit the activation of PKC theta and downstream signaling pathways, leading to a reduction in cytokine production and T-cell proliferation. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been used to study the role of PKC theta in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
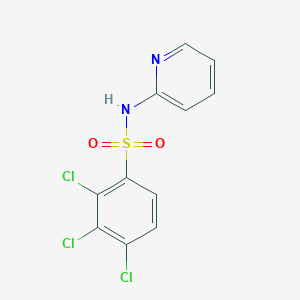
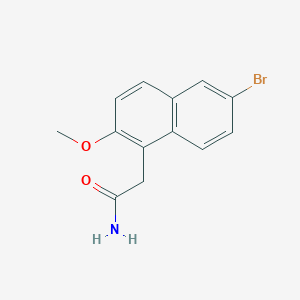
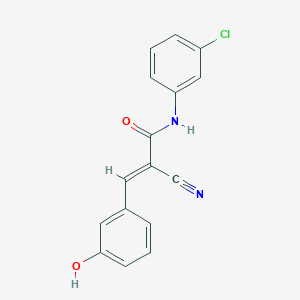
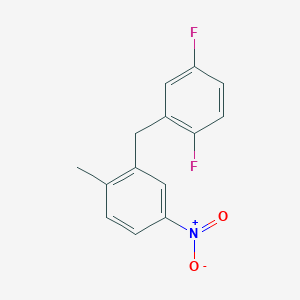
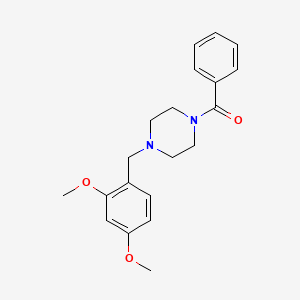
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
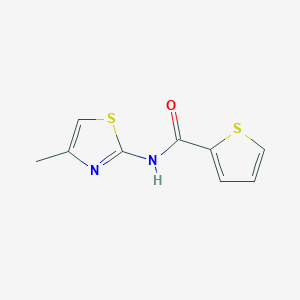
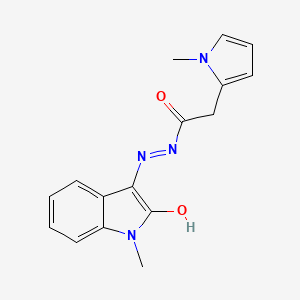
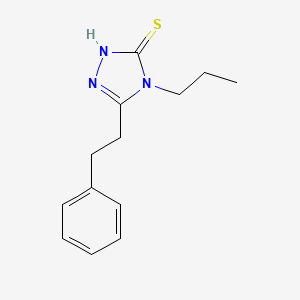
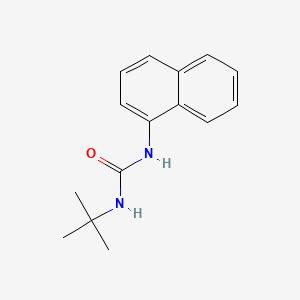
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)